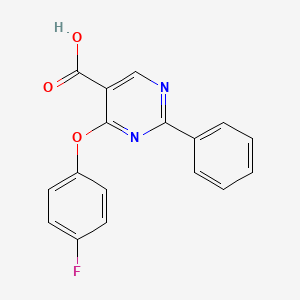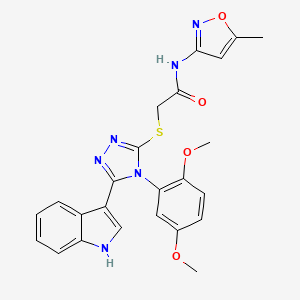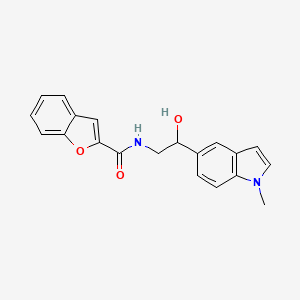![molecular formula C14H15NO4S B2902550 3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 338964-36-6](/img/structure/B2902550.png)
3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-methoxyphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” is a chemical compound with the molecular formula C14H15NO4S . It is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through photoredox-catalyzed reactions . A mild, visible-light-induced, regioselective cascade sulfonylation-cyclization of 1,5-dienes with sulfonyl chlorides through the intermolecular radical addition/cyclization of alkenes C (sp 2 )-H was developed .Mecanismo De Acción
The mechanism of action of MDP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. MDP has been shown to inhibit the activity of various kinases, including MEK1/2 and ERK1/2, which are involved in cell proliferation and survival. MDP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
MDP has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer effects. MDP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. MDP has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MDP in lab experiments is its wide range of potential applications. MDP has been shown to have activity in various research fields, making it a versatile tool for researchers. However, one of the limitations of using MDP is its potential toxicity, particularly at high concentrations. Researchers must carefully consider the appropriate dosage and exposure time when using MDP in experiments.
Direcciones Futuras
There are several potential future directions for research on MDP. One area of research is the development of MDP derivatives with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of MDP in various diseases, including cancer and neurodegenerative diseases. Additionally, the mechanism of action of MDP is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Métodos De Síntesis
MDP can be synthesized using a variety of methods, including the reaction of 2-methoxybenzenesulfonyl chloride with 4,6-dimethyl-2(1H)-pyridinone in the presence of a base such as triethylamine. Other methods include the reaction of 2-methoxybenzenesulfonyl chloride with 2-amino-4,6-dimethylpyridine followed by oxidation with hydrogen peroxide.
Aplicaciones Científicas De Investigación
MDP has been studied for its potential applications in a variety of research fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MDP has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, MDP has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's disease. In cancer research, MDP has been shown to have anti-tumor activity, making it a potential candidate for use in cancer therapy.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-9-8-10(2)15-14(16)13(9)20(17,18)12-7-5-4-6-11(12)19-3/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUGYSMWPKLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666682 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2902470.png)




![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2902481.png)


![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902485.png)
![3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B2902486.png)

